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Compound of Interest

Compound Name: COHO000

Cat. No.: B15572618

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier
(SUMO) pathway has emerged as a promising strategy. This guide provides a detailed
comparative analysis of two key preclinical SUMO-activating enzyme (SAE) inhibitors, COH000
and ML-792, to assist researchers in selecting the appropriate tool compound for their studies.

At a Glance: COHO000 vs. ML-792
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Feature

COHO000

ML-792

Target

SUMO-activating enzyme
(SAE or SUMO E1)

SUMO-activating enzyme
(SAE or SUMO E1)

Mechanism of Action

Allosteric, covalent, irreversible
inhibitor

Mechanism-based covalent
inhibitor

Binding Site

Binds to a cryptic allosteric
pocket on SAE

Forms a covalent adduct with
SUMO, catalyzed by SAE

Competitive Nature

Non-competitive with ATP or
SUMO1

ATP-dependent

Potency (In Vitro)

IC50: 0.2 uM (SUMOylation)

IC50: 3 nM (SAE/SUMO1), 11
nM (SAE/SUMO?2)

Selectivity

>500-fold for SUMOylation

over ubiquitylation

High selectivity for SAE over
NAE (IC50: 32 uM) and UAE
(IC50: >100 M)

Key Preclinical Findings

Anti-tumor activity in colorectal
cancer xenografts, reduces c-

Myc expression

Potent anti-proliferative effects,
particularly in MYC-driven
cancers; derivative (TAK-981)

in clinical trials

Quantitative Performance Data

The following tables summarize the key quantitative data for COH000 and ML-792 based on

preclinical studies.

Table 1: In Vitro Potency
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Compound Assay Target IC50 Reference
In vitro SUMO-activating
COHO000 _ 0.2 uM [1][2]
SUMOylation enzyme
ATP-PPI
ML-792 SAE/SUMO1 3nM [3][4][5]
exchange
ATP-PPI
ML-792 SAE/SUMO2 11 nM [31[41[5]
exchange
Table 2: Cellular Activity
EC50 /
] ) Effective
Compound Cell Line Assay Endpoint . Reference
Concentrati
on
Raji
(lymphoma), c-Myc protein -
COHO000 Western Blot ) Not specified [6]
HCT116 reduction
(colorectal)
MDA-MB-468 o o
ML-792 Cell Viability Proliferation 0.06 uM [5]
(breast)
A375 N . .
ML-792 Cell Viability Proliferation 0.45 pM [5]
(melanoma)
Inhibition of
HCT116 SUMO- 0.0007-5 pM
ML-792 Western Blot [5]
(colorectal) pathway (4 hours)
activities
Table 3: Selectivity
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Selectivity

Compound Target Off-Target Reference
Factor

COHO000 SUMOylation Ubiquitylation >500-fold [1]2]
~10,667-fold (vs.

ML-792 SAE NAE [4][5]
SAE/SUMOL1)
>33,333-fold (vs.

ML-792 SAE UAE [4][5]

SAE/SUMO1)

Signaling Pathway and Mechanism of Action

Inhibition of the SUMO-activating enzyme (SAE) is the critical first step in blocking the entire

SUMOylation cascade. This post-translational modification pathway is implicated in the

regulation of numerous cellular processes that are often dysregulated in cancer, including cell

cycle progression, DNA damage repair, and signal transduction.
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Caption: The SUMOylation cascade and points of inhibition by COH000 and ML-792.
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Experimental Protocols
In Vitro SUMOylation Assay (for COH000 Potency)

Objective: To determine the half-maximal inhibitory concentration (IC50) of COHO000 on the
SUMOylation of a substrate in a cell-free system.

Methodology:

e Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, recombinant SUMO-
1, SAE1/UBA2 (SUMO E1), and Ubc9 (SUMO E2).

e Inhibitor Addition: Add varying concentrations of COH000 (or DMSO as a vehicle control) to
the reaction mixture and incubate for a specified period to allow for enzyme-inhibitor
interaction.

e Initiation of SUMOylation: Add a SUMO substrate (e.g., RanGAP1) to initiate the
SUMOylation reaction.

» Reaction Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer.
Analyze the reaction products by Western blotting using an antibody specific for the
SUMOylated substrate.

o Data Analysis: Quantify the band intensity of the SUMOylated substrate. Plot the percentage
of inhibition against the logarithm of COH000 concentration and fit the data to a dose-
response curve to calculate the IC50 value.
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Caption: Workflow for an in vitro SUMOylation assay.
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Cell Viability Assay (for ML-792 Cellular Activity)

Objective: To determine the half-maximal effective concentration (EC50) of ML-792 on the
proliferation of cancer cell lines.

Methodology:

o Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, A375, HCT116) in 96-well plates at a
predetermined density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of ML-792 (e.g., 0.001 pM to 10
KUM) or vehicle control (DMSO) for 72 hours.

 Viability Assessment: After the incubation period, assess cell viability using a metabolic
assay such as MTT or MTS. This involves adding the reagent to the wells and incubating for
a specified time to allow for the conversion of the tetrazolium salt to a colored formazan
product by metabolically active cells.

o Absorbance Reading: Solubilize the formazan product (if necessary) and measure the
absorbance at the appropriate wavelength using a microplate reader.

o Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to
determine the percentage of cell viability. Plot the percentage of viability against the
logarithm of ML-792 concentration and fit the data to a dose-response curve to calculate the
EC50 value.[5]
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Caption: Workflow for a cell viability assay.
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In Vivo Xenograft Study (for COH000 Anti-tumor Activity)

Objective: To evaluate the anti-tumor efficacy of COH000 in a mouse xenograft model of
human colorectal cancer.[6]

Methodology:
e Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.

e Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells into the flank of
immunocompromised mice (e.g., Es1e/SCID mice).

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly.

o Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment
and control groups.

e Dosing: Administer COHO000 (e.g., 10 mg/kg) or vehicle control via a specified route (e.g.,
peritumoral injection) and schedule.

o Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study.

« Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
weight measurement and further analysis (e.g., TUNEL staining for apoptosis).

o Data Analysis: Compare the tumor growth rates and final tumor weights between the
COHO000-treated and vehicle control groups to assess anti-tumor efficacy.
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Caption: Workflow for an in vivo xenograft study.
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Conclusion

Both COHO000 and ML-792 are valuable research tools for investigating the roles of
SUMOylation in cancer biology. ML-792 demonstrates significantly higher potency in in vitro
and cellular assays. Its derivative, TAK-981, is currently undergoing clinical evaluation,
providing a translational context for studies with ML-792. COHO000, with its distinct allosteric
mechanism of action, offers an alternative approach to inhibit SAE and may serve as a lead
compound for the development of novel allosteric inhibitors. The choice between these two
compounds will depend on the specific experimental context, including the desired potency, the
cell types being investigated, and the specific scientific questions being addressed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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